

# Application Notes and Protocols: Preparation of Indium-113m Labeled Peptides

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## Compound of Interest

Compound Name: *Indium-113*

Cat. No.: *B081189*

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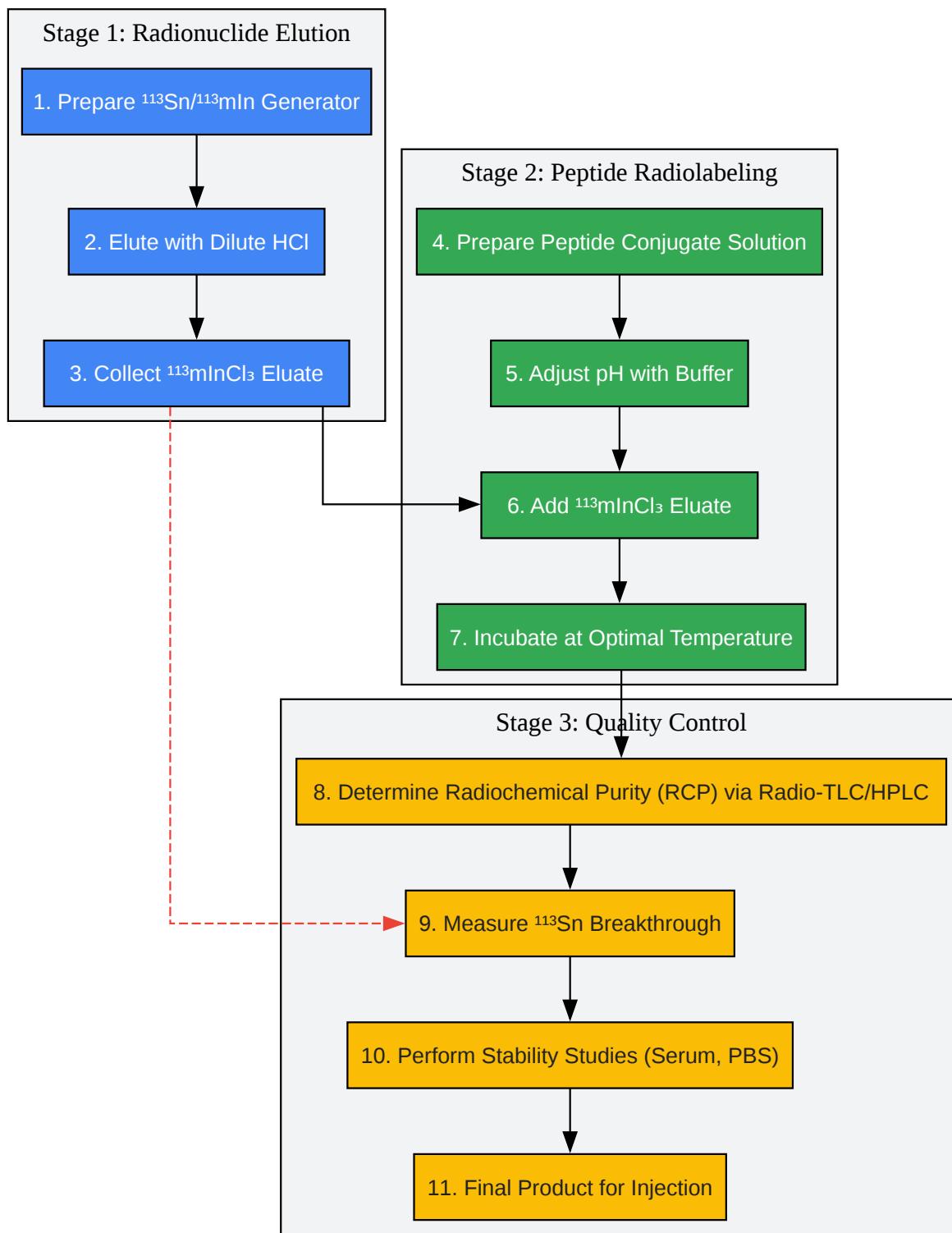
## Introduction

**Indium-113m** ( $^{113}\text{mIn}$ ) is a radionuclide of significant interest for single-photon emission computed tomography (SPECT) imaging. With a short half-life of 99.8 minutes and a favorable gamma emission of 392 keV, it is conveniently obtained from a long-lived tin-113 ( $^{113}\text{Sn}$ ) parent radionuclide via a  $^{113}\text{Sn}/^{113}\text{mIn}$  generator system. This allows for on-site, elution-based access to the radionuclide, making it a cost-effective alternative to cyclotron-produced isotopes. When chelated and conjugated to peptides that target specific cellular receptors,  $^{113}\text{mIn}$ -labeled peptides become powerful tools for diagnostic imaging in oncology and other fields.

These application notes provide detailed protocols for the elution of the  $^{113}\text{Sn}/^{113}\text{mIn}$  generator, the subsequent labeling of peptides with  $^{113}\text{mIn}$ , and the necessary quality control procedures to ensure the final radiopharmaceutical is suitable for preclinical and clinical research.

## Experimental Workflow

The overall process for preparing  $^{113}\text{mIn}$ -labeled peptides involves three main stages: elution of the radionuclide from the generator, the radiolabeling reaction with the peptide conjugate, and finally, quality control of the resulting radiolabeled peptide.

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- To cite this document: BenchChem. [Application Notes and Protocols: Preparation of Indium-113m Labeled Peptides]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b081189#preparation-of-indium-113m-labeled-peptides>

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